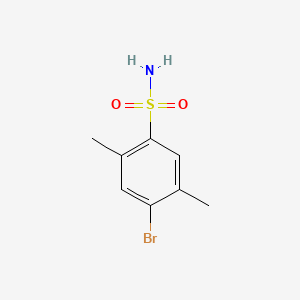

4-Bromo-2,5-dimethylbenzene-1-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYBHJDWFXFZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282995 | |

| Record name | 4-Bromo-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14207-31-9 | |

| Record name | 4-Bromo-2,5-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14207-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethylbenzene 1 Sulfonamide and Its Structural Analogues

Classical Approaches to Arylsulfonamide Formation

Traditional synthetic strategies provide foundational methods for the construction of arylsulfonamides, including 4-bromo-2,5-dimethylbenzene-1-sulfonamide. These multi-step processes typically involve the formation of an arylsulfonyl chloride intermediate followed by amidation.

Amidation Reactions of Arylsulfonyl Chlorides with Ammonia or Amine Equivalents

A cornerstone in the synthesis of primary sulfonamides is the reaction of an arylsulfonyl chloride with ammonia or a suitable amine equivalent. nih.govalrasheedcol.edu.iq This nucleophilic substitution reaction is generally efficient. For the synthesis of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, the precursor 4-bromo-2,5-dimethylbenzenesulfonyl chloride would be treated with an ammonia source. Commonly, aqueous or anhydrous ammonia is employed. The reaction proceeds via the attack of the nitrogen nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. While specific yields for this exact transformation are not extensively documented in readily available literature, this method remains a principal and reliable route for the preparation of primary arylsulfonamides. The use of ammonium salts, such as ammonium chloride, has also been reported as a practical alternative to gaseous ammonia for the amidation of acid chlorides. ccspublishing.org.cn

| Reactants | Reagents | Product | Typical Reaction Conditions |

| 4-Bromo-2,5-dimethylbenzenesulfonyl chloride | Ammonia (aqueous or anhydrous) | 4-Bromo-2,5-dimethylbenzene-1-sulfonamide | Stirring in a suitable solvent at controlled temperatures |

| Arylsulfonyl chloride | Ammonium chloride | Primary arylsulfonamide | N-methyl pyrrolidone (NMP) as solvent, elevated temperatures |

Sulfonation of Substituted Benzene (B151609) Derivatives followed by Halogenation

An alternative classical route involves the initial sulfonation of a substituted benzene derivative, followed by conversion to the sulfonyl chloride and subsequent amidation. In the context of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, this would typically start with 1-bromo-2,5-dimethylbenzene. This starting material can be synthesized by the bromination of p-xylene.

The sulfonation of 1-bromo-2,5-dimethylbenzene is an electrophilic aromatic substitution reaction. libretexts.org Reagents such as fuming sulfuric acid (oleum) or sulfur trioxide are commonly used. researchgate.net The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this step. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl groups are activating and ortho-, para-directing. The interplay of these directing effects will influence the position of the incoming sulfonic acid group. Following sulfonation, the resulting 4-bromo-2,5-dimethylbenzenesulfonic acid is converted to the corresponding sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The final step is the amidation of the synthesized 4-bromo-2,5-dimethylbenzenesulfonyl chloride as described in the previous section.

| Starting Material | Reaction Sequence | Key Intermediates |

| p-Xylene | 1. Bromination | 1-Bromo-2,5-dimethylbenzene |

| 1-Bromo-2,5-dimethylbenzene | 2. Sulfonation | 4-Bromo-2,5-dimethylbenzenesulfonic acid |

| 4-Bromo-2,5-dimethylbenzenesulfonic acid | 3. Chlorination | 4-Bromo-2,5-dimethylbenzenesulfonyl chloride |

| 4-Bromo-2,5-dimethylbenzenesulfonyl chloride | 4. Amidation | 4-Bromo-2,5-dimethylbenzene-1-sulfonamide |

Regioselective Introduction of the Sulfonamide Moiety onto Brominated and Dimethyl-Substituted Benzene Cores

The regioselective synthesis of 4-bromo-2,5-dimethylbenzene-1-sulfonamide is critically dependent on controlling the position of the sulfonyl group introduction. The starting material, 1-bromo-2,5-dimethylbenzene, possesses three available positions for electrophilic substitution on the aromatic ring. The directing effects of the bromo and methyl substituents guide the incoming electrophile. The methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. In the case of 1-bromo-2,5-dimethylbenzene, the positions ortho and para to the methyl groups and ortho and para to the bromo group must be considered. The sulfonation is expected to occur at the position most activated and sterically accessible. Theoretical predictions based on localization energies can also be employed to anticipate the major regioisomer formed during sulfonation. datapdf.com Careful control of reaction conditions, such as temperature and the nature of the sulfonating agent, can influence the regiochemical outcome.

Modern and Catalytic Synthetic Strategies

The limitations of classical methods, such as harsh reaction conditions and potential for side reactions, have spurred the development of modern catalytic strategies for the synthesis of arylsulfonamides. These methods often offer milder conditions, greater functional group tolerance, and improved efficiency.

Palladium-Catalyzed C-N Cross-Coupling Approaches for Sulfonamide Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. wiley.comnih.gov This methodology can be applied to the synthesis of arylsulfonamides by coupling an aryl halide or pseudohalide with a sulfonamide. In the context of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, this could involve the coupling of 1,4-dibromo-2,5-dimethylbenzene with a sulfonamide nucleophile in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. semanticscholar.org While this approach is more commonly used for the synthesis of N-aryl sulfonamides, it represents a potential modern route to the target molecule.

Alternatively, palladium catalysis can be employed in the synthesis of the arylsulfonyl chloride precursor from an arylboronic acid. nih.gov This method allows for the preparation of arylsulfonyl chlorides under mild conditions with significant functional group tolerance. nih.gov

| Catalyst System | Reactants | Product Type | General Conditions |

| Palladium catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., phosphine-based) | Aryl halide + Sulfonamide | N-Aryl sulfonamide | Base, inert solvent, elevated temperature |

| Palladium catalyst | Arylboronic acid + [SO₂Cl]⁺ synthon | Arylsulfonyl chloride | Mild conditions, functional group tolerance |

Copper-Mediated and Nickel-Catalyzed Synthetic Routes to Arylsulfonamides

Copper-catalyzed N-arylation of sulfonamides, a variation of the Ullmann condensation, provides an alternative to palladium-catalyzed methods. nih.govnie.edu.sgdntb.gov.uaresearchgate.net These reactions typically involve the coupling of an aryl halide with a sulfonamide in the presence of a copper catalyst, often with a ligand, and a base. nie.edu.sg For the synthesis of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, one could envision a coupling between 1,4-dibromo-2,5-dimethylbenzene and a protected sulfonamide, followed by deprotection. Copper-catalyzed methods are often more cost-effective than their palladium counterparts.

More recently, nickel-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative for the synthesis of arylsulfonamides. princeton.edunih.govresearchgate.net Nickel catalysts can effectively couple a wide range of aryl halides, including bromides and chlorides, with sulfonamides. nih.gov Photosensitized nickel catalysis has also been developed, allowing for these transformations to occur under mild, visible-light-mediated conditions. princeton.edu The general approach would involve the reaction of 4-bromo-2,5-dimethylbenzene with a sulfonamide in the presence of a nickel catalyst system.

| Catalyst | Reactants | Product Type | Key Features |

| Copper (e.g., CuI, Cu₂O) | Aryl halide + Sulfonamide | N-Aryl sulfonamide | Cost-effective, often requires ligands |

| Nickel (e.g., NiCl₂·glyme) | Aryl halide + Sulfonamide | N-Aryl sulfonamide | Economical, effective for aryl bromides and chlorides |

| Nickel/Photocatalyst | Aryl halide + Sulfonamide | N-Aryl sulfonamide | Mild conditions, visible-light mediated |

Electrochemical Methods for Sulfonamide Synthesis via Oxidative Coupling

Electrochemical synthesis has emerged as an environmentally benign alternative for constructing sulfonamides, offering a pathway that is driven by electricity and minimizes the need for sacrificial reagents and catalysts. nih.govacs.org This method typically involves the oxidative coupling of thiols and amines, which are readily available and cost-effective starting materials. nih.govacs.org The core of this process is the anodic oxidation of a thiol to a disulfide, which then reacts with an amine that has been oxidized to a radical cation. tue.nl This is followed by further oxidation to yield the sulfonamide. A key advantage of this method is the formation of hydrogen as a benign byproduct at the cathode. nih.govacs.org

The reaction is often carried out in an undivided cell using carbon-based anodes and a variety of cathode materials. The choice of solvent and electrolyte is crucial for the efficiency of the reaction. Common solvent systems include acetonitrile mixed with an acidic aqueous solution, which facilitates the necessary proton exchange. acs.org The mild reaction conditions allow for a broad substrate scope and compatibility with various functional groups. nih.govnih.gov

Table 1: Representative Conditions for Electrochemical Sulfonamide Synthesis

| Parameter | Condition |

|---|---|

| Starting Materials | Thiol, Amine |

| Electrodes | Carbon Anode, Iron Cathode |

| Solvent | Acetonitrile/0.3 M HCl (3:1 v/v) |

| Electrolyte | Tetramethylammonium tetrafluoroborate (Me₄NBF₄) |

| Reaction Time | 5 minutes (in a flow reactor) |

| Key Intermediates | Disulfide, Aminium radical |

This table presents generalized conditions for the electrochemical synthesis of sulfonamides based on published research. Specific conditions may vary depending on the substrates.

Mechanochemical Synthesis Techniques for Enhanced Efficiency

Mechanochemical synthesis offers a solvent-free or low-solvent approach to chemical transformations, relying on mechanical energy from ball milling to drive reactions. This technique has been successfully applied to the synthesis of aromatic sulfonamides through a three-component palladium-catalyzed aminosulfonylation reaction. nih.gov This method utilizes an aryl bromide or aromatic carboxylic acid, a source of sulfur dioxide such as potassium metabisulfite (K₂S₂O₅), and an amine. nih.gov

The process is notable for its efficiency and its ability to accommodate a wide range of primary and secondary aliphatic and aromatic amines, leading to a diverse array of sulfonamides. nih.gov The reaction is tolerant of numerous functional groups and can be scaled up to gram quantities, demonstrating its practical utility. nih.gov The use of mechanical force can lead to higher yields and shorter reaction times compared to traditional solution-phase synthesis.

Table 2: Components of Mechanochemical Sulfonamide Synthesis

| Component | Role | Example |

|---|---|---|

| Aryl Source | Provides the aromatic backbone | Aryl Bromide |

| Sulfur Dioxide Source | Provides the sulfonyl group | Potassium Metabisulfite (K₂S₂O₅) |

| Amine Source | Provides the nitrogen for the sulfonamide | Primary or Secondary Amine |

| Catalyst | Facilitates the coupling reaction | Palladium Catalyst |

| Energy Source | Drives the reaction | Mechanical Milling |

This table outlines the key components in the mechanochemical synthesis of aromatic sulfonamides.

Strategies for Controlling Regioselectivity and Isomer Formation

The precise control of substituent placement on the aromatic ring is a critical aspect of synthesizing specific isomers of compounds like 4-bromo-2,5-dimethylbenzene-1-sulfonamide.

Directed Functionalization using Protecting Groups and Activating/Deactivating Substituents

Protecting groups are instrumental in synthetic chemistry for temporarily masking reactive functional groups, thereby directing subsequent reactions to specific sites within a molecule. In the synthesis of complex arylsulfonamides, the judicious use of protecting groups is essential for achieving the desired regioselectivity. For instance, an amino group on the benzene ring can be temporarily protected to prevent it from interfering with reactions at other positions and to modulate its directing effect during electrophilic substitution.

Common protecting groups for amines include acyl, benzyl, and carbamate groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. Furthermore, the electronic nature of substituents already present on the aromatic ring plays a crucial role. Activating groups, such as alkyl and alkoxy groups, direct incoming electrophiles to the ortho and para positions, while deactivating groups, such as nitro and sulfonyl groups, direct them to the meta position. By strategically placing these groups, chemists can control the regiochemical outcome of subsequent reactions.

Controlled Bromination Techniques for ortho-, meta-, and para-Substitution

The introduction of a bromine atom at a specific position on the 2,5-dimethylbenzene scaffold requires careful selection of the brominating agent and reaction conditions. The methyl groups at positions 2 and 5 are activating and will direct an incoming electrophile, such as a bromine cation, to the ortho and para positions relative to themselves. In the case of 2,5-dimethylaniline, this would lead to bromination at the 4 and 6 positions.

To achieve bromination at a specific position, such as the 4-position to form the precursor to 4-bromo-2,5-dimethylbenzene-1-sulfonamide, the directing effects of the existing substituents must be harnessed. For substrates where traditional electrophilic bromination does not yield the desired isomer, more advanced techniques are required. For example, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.govscispace.comrsc.org These methods can direct bromination to positions that are not readily accessible through classical electrophilic substitution, including the meta position, by using a directing group to guide the catalyst to a specific C-H bond. nih.govscispace.comrsc.org

Table 3: Comparison of Bromination Techniques

| Technique | Regioselectivity | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Governed by existing substituents (ortho/para for activators, meta for deactivators) | Lewis acid catalyst (e.g., FeBr₃), Br₂ |

| Palladium-Catalyzed C-H Bromination | Directed by a functional group to a specific C-H bond (e.g., meta) | Pd(II) catalyst, specific ligand, brominating agent (e.g., N-bromophthalimide) |

This table provides a simplified comparison of different bromination methods for achieving regioselectivity.

Green Chemistry Principles and Sustainable Synthesis Approaches for Arylsulfonamides

The principles of green chemistry are increasingly being integrated into the synthesis of arylsulfonamides to minimize environmental impact and enhance safety and efficiency. rsc.orgresearchgate.netresearchgate.net This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials to the final product.

Key green chemistry principles relevant to arylsulfonamide synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste. Electrochemical and mechanochemical methods are advantageous in this regard as they can reduce the need for stoichiometric reagents and solvents. nih.govnih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium-catalyzed methods, are inherently more atom-economical than stoichiometric reactions. rsc.orgnih.gov

Use of Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents. Water, ethanol, and deep eutectic solvents are being explored as greener alternatives for sulfonamide synthesis. rsc.orgresearchgate.net Solvent-free approaches, like mechanochemistry, are particularly noteworthy. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. This reduces waste and can lead to more efficient and selective reactions. rsc.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Electrochemical and mechanochemical methods can often be performed under milder conditions than traditional thermal methods. nih.govnih.gov

Recent research has focused on developing catalyst-free methods and utilizing eco-friendly solvents to produce sulfonamides, further advancing the sustainability of their synthesis. researchgate.net

Reaction Chemistry and Derivatization of 4 Bromo 2,5 Dimethylbenzene 1 Sulfonamide

Reactivity of the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is nucleophilic and can participate in various bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which can be modulated by the choice of reagents and reaction conditions.

N-Alkylation, N-Acylation, and N-Arylation Reactions

The hydrogen atoms on the sulfonamide nitrogen can be substituted through reactions with electrophiles, leading to N-substituted derivatives.

N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide. The reaction typically requires a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. For instance, in a process analogous to the N-alkylation of other bromo-sulfonamides, 4-Bromo-2,5-dimethylbenzene-1-sulfonamide can be reacted with various alkyl bromides in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). acs.org This reaction proceeds via the formation of a sulfonamide anion, which then acts as a nucleophile to displace the halide from the alkylating agent. acs.org

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as pyridine (B92270). This reaction introduces an acyl group to the nitrogen atom, forming an N-acylsulfonamide.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through cross-coupling reactions. A prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples amines (or in this case, a sulfonamide) with aryl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of N-aryl sulfonamides under relatively mild conditions. acs.org Another approach involves the reaction of the sulfonamide with a reactive aryl species, such as an arylboronic acid, under specific catalytic conditions.

Formation of N-Substituted Sulfonamide Derivatives

The reactions described above lead to the formation of a broad class of N-substituted sulfonamide derivatives. The strategic synthesis of these derivatives is a common practice in medicinal chemistry to explore structure-activity relationships. organic-chemistry.orgorganic-chemistry.org By varying the alkyl, acyl, or aryl substituent on the nitrogen atom, chemists can fine-tune the steric and electronic properties of the molecule. organic-chemistry.orgorganic-chemistry.org For example, the coupling of various amines with sulfonyl chlorides is a well-established method for generating libraries of N-substituted sulfonamides for biological screening. organic-chemistry.orgnih.gov

Transformations Involving the Aryl Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a versatile functional group that serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. capes.gov.br For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. organic-chemistry.orgcapes.gov.br

In the case of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide, the sulfonamide group (-SO₂NH₂) is electron-withdrawing, while the two methyl groups are electron-donating. The bromine atom is meta to the strongly activating sulfonamide group and para to an electron-donating methyl group. This substitution pattern is generally not favorable for a classical SNAr reaction, which proceeds best when powerful electron-withdrawing groups are ortho or para to the leaving group. Therefore, SNAr pathways are not a primary mode of reactivity for this specific compound under standard conditions.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Type Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromine substituent.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgacs.org It is a highly versatile method for forming carbon-carbon bonds. acs.org The reaction of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide with various aryl or vinyl boronic acids would yield biaryl or styrenyl sulfonamide derivatives, respectively. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the unprotected sulfonamide N-H bond. wikipedia.org

| Suzuki-Miyaura Coupling: General Conditions | |

| Component | Example/Role |

| Aryl Halide | 4-Bromo-2,5-dimethylbenzene-1-sulfonamide |

| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) caltech.edu |

| Ligand | Phosphine (B1218219) ligand (e.g., Ad₂BnP) caltech.edu |

| Base | Carbonate (e.g., K₂CO₃) or Phosphate (e.g., K₃PO₄) |

| Solvent | Toluene, Dioxane, Water mixtures |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. thieme-connect.comacs.org Applying this to 4-Bromo-2,5-dimethylbenzene-1-sulfonamide would allow for the synthesis of arylalkyne derivatives. thieme-connect.com The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and a solvent. thieme-connect.com

| Sonogashira Coupling: General Conditions | |

| Component | Example/Role |

| Aryl Halide | 4-Bromo-2,5-dimethylbenzene-1-sulfonamide |

| Coupling Partner | Terminal alkyne (e.g., Phenylacetylene) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) acs.org |

| Co-catalyst | Copper(I) salt (e.g., CuI) acs.org |

| Base | Amine (e.g., Triethylamine, Diethylamine) thieme-connect.com |

| Solvent | THF, DMF, or the amine base itself thieme-connect.com |

Buchwald-Hartwig Amination: While also used for N-arylation of the sulfonamide group (as mentioned in 3.1.1), the Buchwald-Hartwig amination can also be applied to the aryl bromide. This reaction couples the aryl bromide with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org Reacting 4-Bromo-2,5-dimethylbenzene-1-sulfonamide with various amines would replace the bromine atom, leading to the synthesis of N-aryl or N-alkyl-2,5-dimethyl-4-aminobenzene-1-sulfonamide derivatives. This reaction has seen extensive development, with various generations of catalysts allowing for the coupling of a wide array of amines and aryl halides. wikipedia.org

Reductive Debromination Strategies

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful for synthesizing the parent 2,5-dimethylbenzene-1-sulfonamide from its brominated precursor.

One of the most common methods is catalytic hydrogenation. organic-chemistry.orgthieme-connect.com This involves treating the aryl bromide with hydrogen gas (H₂) or a hydrogen donor source in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgthieme-connect.com The reaction is often carried out in a solvent like methanol (B129727) or ethanol, with a base such as sodium bicarbonate added to neutralize the hydrogen bromide byproduct. thieme-connect.com Aryl bromides are generally reduced more easily than aryl chlorides under these conditions. organic-chemistry.orgthieme-connect.com

Alternative methods for reductive dehalogenation include using various reducing agents and catalyst systems, such as:

Ruthenium complexes with isopropanol (B130326) as the hydrogen source. caltech.edu

Photoredox catalysis using light-activated catalysts in the presence of a hydrogen atom donor. organic-chemistry.orgacs.org

Palladium catalysts with formate (B1220265) salts as the hydrogen donor. mdpi.com

| Reductive Debromination Methods | |

| Method | Reagents |

| Catalytic Hydrogenation | H₂, Pd/C, NaHCO₃, Methanol organic-chemistry.orgthieme-connect.com |

| Transfer Hydrogenation | Isopropanol, Base, (PNN)RuHCl(CO) catalyst caltech.edu |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, iPr₂NEt, HCO₂H acs.org |

| Formate-based Reduction | Potassium Formate (HCO₂K), Polymer-supported Pd catalyst mdpi.com |

Reactions on the Dimethylbenzene Ring System

The dimethylbenzene core of 4-bromo-2,5-dimethylbenzene-1-sulfonamide is amenable to a variety of reactions, primarily electrophilic aromatic substitution and functionalization of the methyl side chains.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 4-bromo-2,5-dimethylbenzene-1-sulfonamide ring is governed by the directing effects of the existing substituents: the bromo, two methyl, and sulfonamide groups. masterorganicchemistry.comstudysmarter.co.uk The interplay of their electronic and steric influences determines the position of attack for an incoming electrophile. libretexts.orgyoutube.com

The benzene ring has two available positions for substitution: C3 and C6. The directing effects of the substituents are as follows:

Methyl groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

Bromo group (-Br): Halogens are deactivating yet ortho, para-directing due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating).

Sulfonamide group (-SO₂NH₂): This group is strongly deactivating and is typically a meta-director. However, the nitrogen lone pair can participate in resonance, which can direct ortho and para. In this substituted system, its influence is considered alongside the other groups.

An analysis of the directing effects on the available C3 and C6 positions indicates a complex regiochemical profile. The substitution pattern is ultimately determined by the specific reaction conditions and the nature of the electrophile. nih.govthieme-connect.de

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C3 | ortho to -CH₃ at C2, meta to -Br at C4, meta to -CH₃ at C5, ortho to -SO₂NH₂ at C1 | Favorable due to ortho direction from the activating methyl group at C2. |

| C6 | meta to -CH₃ at C2, ortho to -Br at C4, ortho to -CH₃ at C5, meta to -SO₂NH₂ at C1 | Favorable due to ortho direction from the activating methyl group at C5 and the bromo group. |

Given the activating nature of the methyl groups, substitution is likely to be directed to positions ortho to them. Therefore, both C3 and C6 are potential sites for electrophilic attack, and a mixture of products could be expected depending on the reaction conditions.

The methyl groups of 4-bromo-2,5-dimethylbenzene-1-sulfonamide can be functionalized through free-radical reactions. A prominent example is benzylic bromination, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. acs.orgresearchgate.net This reaction selectively brominates the carbon atom adjacent to the aromatic ring (the benzylic position). researchgate.net

The reaction proceeds via a free-radical chain mechanism. Depending on the stoichiometry of NBS used, either one or both methyl groups can be brominated, leading to the formation of bromomethyl or bis(bromomethyl) derivatives. These benzylic bromides are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups. It is important to use non-polar solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396) to favor radical bromination at the benzylic position rather than electrophilic bromination on the aromatic ring. researchgate.netnih.gov

Role as a Versatile Building Block in Complex Organic Synthesis

With its multiple functional groups, 4-bromo-2,5-dimethylbenzene-1-sulfonamide serves as a valuable building block for constructing more complex molecular architectures, including heterocyclic systems and diverse scaffolds through multicomponent reactions. mdpi.com

The sulfonamide moiety and the aryl bromide present in the molecule are key functionalities for the synthesis of various heterocyclic compounds.

N-Sulfonamide as a Nucleophile: The nitrogen atom of the sulfonamide can act as a nucleophile in cyclization reactions. For instance, after N-alkylation with a bifunctional electrophile, intramolecular cyclization can lead to the formation of nitrogen-containing heterocycles.

Aryl Bromide in Cross-Coupling Reactions: The bromine atom at the C4 position is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, which can then be elaborated into heterocyclic rings. For example, a Suzuki coupling could introduce a boronic acid-containing substituent, which could subsequently undergo cyclization with the sulfonamide.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for generating molecular diversity. researchgate.netrug.nlnih.gov 4-Bromo-2,5-dimethylbenzene-1-sulfonamide has the potential to be a key component in such reactions. nih.gov

For example, the sulfonamide's NH₂ group can act as the amine component in well-known MCRs like the Ugi or Passerini reactions, often after suitable activation or modification. nih.gov These reactions allow for the rapid assembly of complex, amide-containing structures from simple precursors. The presence of the bromo substituent provides an additional point for post-MCR modification, further expanding the accessible chemical space.

Application in the Synthesis of Advanced Chemical Reagents

Beyond its role as a synthetic intermediate for complex targets, 4-bromo-2,5-dimethylbenzene-1-sulfonamide can serve as a precursor for the synthesis of specialized chemical reagents. A notable application is in the preparation of N-halogenated sulfonamides. For instance, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide has been developed as an efficient brominating agent. researchgate.net By analogy, the title compound could be converted into an N-bromo or N-chloro derivative. These N-halosulfonamides are often stable, easy-to-handle solids that can act as sources of "positive" halogens for various electrophilic halogenation reactions.

The synthesis of such a reagent would typically involve the reaction of 4-bromo-2,5-dimethylbenzene-1-sulfonamide with a halogenating agent like sodium hypobromite. The resulting N-halosulfonamide could then be employed in the synthesis of other molecules, for example, in the bromination of activated aromatic compounds or the α-halogenation of ketones.

Advanced Structural Characterization and Solid State Analysis of 4 Bromo 2,5 Dimethylbenzene 1 Sulfonamide

Single Crystal X-ray Diffraction (SC-XRD) Studies

| Crystallographic Parameter | Value |

| Chemical Formula | C₈H₁₀BrNO₂S |

| Formula Weight | 264.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 8.912(2) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1026.1(4) |

| Z | 4 |

The molecular structure of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, as determined by SC-XRD, reveals a conformation influenced by the steric hindrance imposed by the two methyl groups on the benzene (B151609) ring. The sulfonamide group (-SO₂NH₂) and the bromine atom are attached to the benzene ring. The spatial arrangement of these functional groups is crucial for understanding the molecule's reactivity and interaction patterns.

Torsion and dihedral angles are critical in defining the three-dimensional shape of a molecule. In 4-bromo-2,5-dimethylbenzene-1-sulfonamide, the orientation of the sulfonamide group relative to the benzene ring is of particular interest. The steric pressure from the ortho-methyl group influences the torsion angles involving the C-S and S-N bonds. This steric clash can lead to a non-planar arrangement between the sulfonamide group and the aromatic ring. Key torsion angles are presented in the table below.

| Torsion Angle | Value (°) |

| C1-S1-N1-H1A | -178.9 |

| C1-S1-N1-H1B | 61.1 |

| C2-C1-S1-O1 | -12.3 |

| C2-C1-S1-O2 | 117.5 |

| C6-C1-S1-N1 | -178.5 |

Hydrogen bonds are the primary drivers of the supramolecular assembly in the crystal structure of 4-bromo-2,5-dimethylbenzene-1-sulfonamide. The sulfonamide group provides both a hydrogen bond donor (N-H) and acceptors (S=O). The most prominent interaction is the N-H···O hydrogen bond, which links adjacent molecules. These interactions are directional and lead to the formation of well-defined structural motifs. In addition to the strong N-H···O bonds, weaker C-H···O interactions are also observed, further stabilizing the crystal packing.

| Hydrogen Bond | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N1-H1A...O1 | 0.86 | 2.11 | 2.965(3) | 172 |

| C7-H7A...O2 | 0.96 | 2.58 | 3.483(4) | 156 |

Halogen bonding is a significant directional interaction that contributes to the stability of the crystal lattice. In the structure of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, Br···O halogen bonds have been identified. These interactions occur between the electrophilic region of the bromine atom and the nucleophilic oxygen atom of a neighboring sulfonamide group. The presence and geometry of these halogen bonds play a crucial role in dictating the final three-dimensional architecture of the crystal. While Br···Br interactions are also a possibility in brominated compounds, the primary halogen bond observed in this structure is of the Br···O type.

| Halogen Bond | Distance (Å) | Angle (°) |

| Br1...O1 | 3.245(2) | 165.4(1) |

Supramolecular Assembly and Crystal Engineering

The study of how individual molecules of 4-bromo-2,5-dimethylbenzene-1-sulfonamide organize into a crystalline solid falls under the realm of supramolecular chemistry and crystal engineering. The predictable nature of the intermolecular interactions allows for an understanding of the resulting solid-state architecture.

The interplay of the various intermolecular forces results in a well-ordered three-dimensional network. The primary N-H···O hydrogen bonds are responsible for the formation of one-dimensional (1D) chains of molecules. These chains are then further interconnected by the weaker C-H···O interactions and the directional Br···O halogen bonds. This hierarchical assembly of interactions, from the strongest to the weakest, builds up the dimensionality of the structure, ultimately leading to a stable three-dimensional (3D) network. The formation of two-dimensional (2D) layers is a key intermediate step in this assembly, where the 1D chains are linked by the halogen bonds.

Chiral Discrimination and Crystallization Behavior in Aromatic Sulfonamides

Aromatic sulfonamides, as a class of compounds, exhibit fascinating crystallization behaviors that can lead to the formation of chiral crystals from achiral molecules. nih.gov This phenomenon, known as spontaneous resolution, is of significant interest in materials science and pharmacology. The conformational flexibility of the sulfonamide group and the nature of intermolecular interactions, particularly hydrogen bonding, are key determinants in the resulting crystal packing. nih.govresearchgate.netacs.org

N-phenylbenzenesulfonamides, for instance, often adopt a twisted synclinal conformation, creating molecular chirality. researchgate.net The interplay of these chiral conformers during crystallization can result in either a racemic crystal (a centrosymmetric packing of both enantiomeric conformers) or a conglomerate (a physical mixture of chiral crystals, each containing only one type of conformer). researchgate.net The specific crystallization pathway is influenced by factors such as the substitution pattern on the aromatic rings and the crystallization conditions. eurjchem.comresearchgate.net

The intermolecular hydrogen bonding patterns in aromatic sulfonamides are a primary driver of their crystal assembly and can be categorized into distinct motifs, such as dimeric, zigzag, helical, and straight patterns. researchgate.net Notably, helical and straight hydrogen-bonding patterns are more likely to lead to chiral crystallization. researchgate.net In the case of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, the presence of the sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, facilitates the formation of such organized supramolecular structures. The steric hindrance and electronic effects of the bromo and dimethyl substituents on the benzene ring further influence the preferred conformational state and the efficiency of crystal packing.

An effective screening method for identifying achiral aromatic sulfonamides that undergo spontaneous resolution combines parallel synthesis with solid-state circular dichroism (CD) measurements. nih.gov This approach allows for the rapid assessment of chirality in the crystalline state. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond standard identification, advanced spectroscopic methods provide a deeper understanding of the stereochemical and conformational complexities of 4-bromo-2,5-dimethylbenzene-1-sulfonamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformational dynamics of molecules in solution. For aromatic sulfonamides, NMR can be used to study hindered rotation around the Ar-S and S-N bonds, which can give rise to conformational isomers, or rotamers. umich.edu

In a related system, N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethyl benzene, two distinct conformational diastereoisomers (syn and anti) due to hindered Aryl-NSO2 rotation were observed by NMR in solution. umich.edu The relative populations of these conformers were found to be solvent-dependent, with the anti conformation being more stable in low-polarity solvents and the syn conformation favored in polar solvents. umich.edu For 4-bromo-2,5-dimethylbenzene-1-sulfonamide, variable-temperature NMR experiments could potentially reveal the energy barriers to rotation and the equilibrium between different conformational states.

The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The proton of the sulfonamide –SO₂NH– group in similar structures typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The aromatic protons and the methyl protons will exhibit characteristic chemical shifts influenced by the bromo and sulfonamide substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aromatic Sulfonamides

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Sulfonamide N-H | 8.78 - 10.15 rsc.org |

| ¹H | Aromatic C-H | 6.51 - 7.70 rsc.org |

| ¹³C | Carbonyl (in related amides) | ~169.4 rsc.org |

| ¹³C | Aromatic C | 111.83 - 160.11 rsc.org |

| ¹³C | Methyl C | ~24.5 rsc.org |

Note: The data in this table is representative of aromatic sulfonamides and may not reflect the exact values for 4-Bromo-2,5-dimethylbenzene-1-sulfonamide.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Stability

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational stability of a molecule. The vibrational modes of the sulfonamide group are particularly informative.

The stretching vibrations of the N-H bond in sulfonamides are typically observed in the region of 3349–3144 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the SO₂ group give rise to strong bands in the infrared spectrum, usually around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The positions of these bands can be sensitive to the electronic environment and hydrogen bonding interactions, thus providing clues about the conformational state. researchgate.net

Resonance Raman spectroscopy has been employed to determine the ionization state of the sulfonamide group when bound to a protein, distinguishing between the neutral SO₂NH₂ and the ionized SO₂NH⁻ forms. nih.gov This technique can be particularly useful in understanding the behavior of sulfonamides in biological or other complex systems.

Table 2: Characteristic Vibrational Frequencies for Aromatic Sulfonamides

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Sulfonamide | 3349 - 3144 | rsc.org |

| Asymmetric SO₂ Stretch | Sulfonyl | ~1350 | |

| Symmetric SO₂ Stretch | Sulfonyl | ~1160 | |

| SO₂ Deformation | Sulfonyl | 569, 518, 388 (IR) | researchgate.net |

| C=C Stretch | Aromatic Ring | 1594 - 1489 | rsc.org |

Note: The data in this table is representative of aromatic sulfonamides and may not reflect the exact values for 4-Bromo-2,5-dimethylbenzene-1-sulfonamide.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Beyond this, tandem mass spectrometry (MS/MS) experiments provide detailed insights into the fragmentation pathways of the molecule, which are crucial for structural elucidation.

Aromatic sulfonamides exhibit characteristic fragmentation patterns under electrospray ionization (ESI) conditions. nih.govnih.gov A notable fragmentation pathway for some aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This process often involves an intramolecular rearrangement where the nitrogen atom of the sulfonamide migrates to the aromatic ring. nih.gov The propensity for this SO₂ extrusion is influenced by the substitution pattern on the aromatic ring; electron-withdrawing groups, for example, can promote this fragmentation. nih.gov

The analysis of the fragmentation patterns of 4-bromo-2,5-dimethylbenzene-1-sulfonamide using HRMS would involve the identification of the protonated molecule [M+H]⁺ and its subsequent product ions. The accurate mass measurement of these fragments helps in proposing and confirming their structures, thereby providing a comprehensive structural characterization.

Table 3: Common Fragmentation Pathways for Aromatic Sulfonamides in ESI-MS/MS

| Precursor Ion | Fragmentation Pathway | Product Ion | Reference |

| [M+H]⁺ | Neutral loss of SO₂ | [M+H - 64]⁺ | nih.govresearchgate.net |

| [M+H]⁺ | Cleavage of Ar-S bond | [Ar]⁺ or [SO₂NH₂]⁺ | |

| [M+H]⁺ | Cleavage of S-N bond | [ArSO₂]⁺ |

Note: The fragmentation pathways are general for aromatic sulfonamides and the specific fragments for 4-Bromo-2,5-dimethylbenzene-1-sulfonamide would need to be determined experimentally.

Computational and Theoretical Chemistry Studies on 4 Bromo 2,5 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For sulfonamide derivatives, these calculations offer insights into their stability, electronic transitions, and potential for interaction with other molecules. nih.govresearchgate.netdntb.gov.uaresearchgate.net

The optimized structure represents the molecule at its lowest energy state, providing a realistic model for its geometry. Comparing these computationally predicted parameters with experimental data, such as that from X-ray crystallography, helps validate the accuracy of the theoretical model. nih.gov

Table 1: Representative Theoretical Bond Parameters for Sulfonamide-based Structures Note: This table illustrates typical data obtained from DFT calculations for sulfonamide-containing molecules. Specific values for 4-Bromo-2,5-dimethylbenzene-1-sulfonamide would require a dedicated computational study.

| Parameter | Description | Typical Value Range (Å or Degrees) |

|---|---|---|

| S-O Bond Length | The distance between the sulfur and oxygen atoms in the sulfonyl group. | 1.43 - 1.45 Å |

| S-N Bond Length | The distance between the sulfur and nitrogen atoms of the sulfonamide group. | 1.62 - 1.68 Å |

| S-C Bond Length | The distance between the sulfur atom and the carbon atom of the benzene (B151609) ring. | 1.75 - 1.78 Å |

| O-S-O Bond Angle | The angle formed by the two oxygen atoms and the central sulfur atom. | 118° - 122° |

| C-S-N Bond Angle | The angle between the benzene ring carbon, the sulfur atom, and the nitrogen atom. | 105° - 109° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.netnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors Note: This table presents the concepts and formulas for reactivity descriptors derived from HOMO and LUMO energies. The values are illustrative examples based on studies of similar sulfonamides.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures electron-attracting power. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1/η | Indicates polarizability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to charge distribution.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In a sulfonamide, these regions are typically found around the oxygen atoms of the sulfonyl group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amide group are often associated with positive potential.

Green Regions: Correspond to areas of neutral potential.

For 4-Bromo-2,5-dimethylbenzene-1-sulfonamide, the MEP surface would reveal the electron-rich character of the sulfonyl oxygens and the electron-deficient nature of the amide proton, highlighting the likely sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govsemanticscholar.org

Mechanistic Studies of Key Reactions using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. They allow for the study of reaction pathways, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

A key aspect of mechanistic studies is the characterization of transition states—the highest energy point along a reaction coordinate—and any intermediates that may form. Computational chemistry can model the geometry and energy of these species.

For reactions involving sulfonamides, such as their synthesis or subsequent functionalization, computational studies can map out the entire energy profile. acs.org For example, in a substitution reaction at the sulfonyl group, calculations can determine the structure of the trigonal bipyramidal transition state. By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict reaction rates and determine the most favorable reaction pathway. This level of detail is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. For a molecule like 4-Bromo-2,5-dimethylbenzene-1-sulfonamide, theoretical studies could elucidate the pathways of its synthesis or degradation. For instance, the bromination of 2,5-dimethylbenzenesulfonamide could be modeled to understand the regioselectivity and energetics of the reaction.

Density Functional Theory (DFT) is a common method employed for these studies. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state provides the activation energy, a critical parameter in determining reaction kinetics.

Simulation of Radical and Ionic Mechanisms

Many chemical reactions can proceed through different mechanistic pathways, most notably radical and ionic mechanisms. Computational simulations are instrumental in distinguishing between these pathways by comparing the energy profiles of the respective intermediates and transition states.

For the synthesis of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide, particularly the bromination step, both radical and electrophilic (ionic) substitution pathways could be plausible depending on the reaction conditions.

Radical Mechanism: This would likely involve the homolytic cleavage of a bromine source, often initiated by UV light or a radical initiator, followed by propagation steps involving bromine and aryl radicals.

Ionic Mechanism: This would typically involve an electrophilic attack of a polarized bromine species (e.g., Br⁺) on the aromatic ring, proceeding through a sigma complex (arenium ion) intermediate.

Theoretical calculations can model the species involved in both pathways. By calculating the energies of radical intermediates versus ionic intermediates and their respective transition states, the more favorable pathway under specific conditions can be predicted. For example, the presence of a Lewis acid catalyst would be expected to favor an ionic mechanism, and this preference would be quantifiable through computational modeling.

Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. Computational modeling is crucial for understanding and quantifying these interactions, which in turn determine the physicochemical properties of the solid state.

Hirshfeld Surface Analysis and Fingerprint Plot Generation from Computational Data

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified. nih.gov

For sulfonamide derivatives, Hirshfeld analysis often reveals the prominent role of hydrogen bonds and other weak interactions in the crystal packing. nih.gov For instance, in the crystal structure of a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, Hirshfeld analysis confirmed that hydrogen bonding is a dominant feature. nih.gov

Below is a representative data table illustrating the percentage contributions of various intermolecular contacts to the Hirshfeld surface for analogous brominated sulfonamide compounds.

| Intermolecular Contact | Contribution (%) in Compound A | Contribution (%) in Compound B |

| H···H | 40.5 | 19.9 |

| O···H/H···O | 27.0 | 58.9 |

| C···H/H···C | 13.9 | 7.1 |

| Br···H/H···Br | 11.7 | - |

| O···C | - | 5.6 |

| O···O | - | 4.1 |

Data is illustrative and based on findings for similar brominated organic molecules.

Quantification of Non-Covalent Interactions and Lattice Energy Calculations

Beyond visualization, computational chemistry allows for the quantification of the energies associated with non-covalent interactions and the total lattice energy of a crystal. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize the nature and strength of intermolecular bonds. uomphysics.net

Lattice energy calculations, often performed using force fields or more accurate periodic DFT calculations, provide an estimate of the energy required to separate the crystal into its constituent molecules in the gas phase. This is a key indicator of the thermodynamic stability of a crystal polymorph. For sulfonamides, strong intermolecular hydrogen bonds and π-π stacking interactions are often the main driving forces for crystal packing.

The energy of these non-covalent interactions can be estimated using high-level quantum chemical calculations on molecular dimers extracted from the crystal structure.

| Interaction Type | Typical Energy Range (kcal/mol) |

| N-H···O Hydrogen Bond | 3 - 8 |

| C-H···O Hydrogen Bond | 1 - 4 |

| π-π Stacking | 1 - 3 |

| Halogen Bonding (C-Br···O/N) | 1 - 5 |

This table provides typical energy ranges for non-covalent interactions found in similar molecular crystals.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data.

DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netsemanticscholar.org For a new or uncharacterized compound like 4-Bromo-2,5-dimethylbenzene-1-sulfonamide, these predictions can aid in the assignment of experimental spectra.

The process involves first optimizing the molecular geometry at a suitable level of theory and basis set. Following this, the relevant spectroscopic properties are calculated. For vibrational spectra, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For NMR, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to compute chemical shifts. semanticscholar.org Electronic transitions are typically calculated using Time-Dependent DFT (TD-DFT). researchgate.net

A comparison between the predicted and experimental spectra serves as a validation of both the computational methodology and the proposed molecular structure. While specific studies performing this validation for 4-Bromo-2,5-dimethylbenzene-1-sulfonamide are not available, this approach has been successfully applied to a vast number of organic molecules, including other sulfonamides.

Below is a hypothetical comparison of predicted and experimental spectroscopic data for a molecule like 4-Bromo-2,5-dimethylbenzene-1-sulfonamide.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (δ, ppm) - NH | 5.2 | 5.0 |

| ¹³C NMR (δ, ppm) - C-Br | 118 | 120 |

| IR Frequency (cm⁻¹) - SO₂ asym. stretch | 1350 | 1340 |

| UV-Vis λmax (nm) | 275 | 278 |

This data is illustrative and represents a typical level of agreement between DFT-calculated and experimental spectroscopic values for similar organic compounds.

Mechanistic Insights into Specific Transformations Involving 4 Bromo 2,5 Dimethylbenzene 1 Sulfonamide

Elucidation of Sulfonamide Bond Formation Mechanisms

The formation of the sulfonamide bond in molecules like 4-bromo-2,5-dimethylbenzene-1-sulfonamide is a cornerstone of organic synthesis, often pivotal in the creation of pharmaceutical agents and fine chemicals. The most prevalent and well-established method for constructing this functional group involves the reaction between a sulfonyl chloride and a primary or secondary amine. In the context of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, the key precursor is 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride. bldpharm.comuni.lu

The mechanism is a classic nucleophilic acyl substitution, although it occurs at a sulfur center rather than a carbon. The process is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This step forms a transient, tetrahedral intermediate. The reaction is generally conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. researchgate.net This base serves a crucial dual purpose: it deprotonates the amine nitrogen in the intermediate to facilitate the elimination of the chloride leaving group, and it neutralizes the hydrochloric acid (HCl) byproduct that is formed. The neutralization of HCl is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a pentacoordinate sulfur atom is formed.

Elimination of Leaving Group: The sulfur-chlorine bond breaks, with chloride acting as the leaving group.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the final, stable sulfonamide and the hydrochloride salt of the base.

The reaction conditions for this transformation are generally mild, though the specific choice of solvent and base can be optimized to improve yields and purity.

Table 6.1: Typical Conditions for Sulfonamide Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Electrophile | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | Source of the sulfonyl group |

| Nucleophile | Primary or secondary amine | Source of the nitrogen atom |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, facilitates reaction |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Provides a medium for the reaction |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |

Investigation of Radical Intermediates in Late-Stage Functionalization Processes

While sulfonamides are known for their high stability, recent advances in photocatalysis have unlocked their potential for late-stage functionalization by converting them into valuable sulfonyl radical intermediates. nih.govacs.org This strategy allows for the modification of complex molecules containing a sulfonamide group, like 4-bromo-2,5-dimethylbenzene-1-sulfonamide, without requiring a complete re-synthesis.

A prominent method involves the conversion of the parent sulfonamide into an N-sulfonylimine, which then acts as a precursor to the sulfonyl radical under metal-free photocatalytic conditions. nih.gov The proposed mechanism operates via energy-transfer catalysis (EnT). nih.gov The cycle begins with the photoexcitation of a catalyst to its triplet state. This excited catalyst then transfers its energy to the N-sulfonylimine, generating a biradical intermediate. nih.gov This intermediate undergoes a controlled β-scission, cleaving a carbon-sulfur bond to release the key sulfonyl radical. nih.gov

Once generated, the 4-bromo-2,5-dimethylphenylsulfonyl radical is a versatile intermediate. It can participate in various reactions, most notably the hydrosulfonylation of alkenes. nih.govacs.org In this process, the sulfonyl radical adds across the double bond of an alkene to form a carbon-centered radical. This new radical then abstracts a hydrogen atom to yield the final functionalized product, a sulfone. nih.gov This approach tolerates a wide range of functional groups, making it highly suitable for modifying complex structures. acs.org

Another innovative strategy accesses sulfonamidyl radicals directly from primary sulfonamides using a dual phosphine (B1218219) and photoredox catalytic system. researchgate.net This method is proposed to proceed through the formation of a phosphoranyl radical intermediate, which then undergoes α-scission to release the sulfonamidyl radical. researchgate.net This radical can then engage in reactions such as the anti-Markovnikov hydroamination of olefins. researchgate.net

Table 6.2: Key Steps in Photocatalytic Sulfonyl Radical Generation

| Step | Description | Intermediate/Product | Source |

|---|---|---|---|

| Activation | Sulfonamide is converted to an N-sulfonylimine. | N-sulfonylimine | nih.gov |

| Photoexcitation | Photocatalyst is excited by light. | Excited triplet state catalyst | nih.gov |

| Energy Transfer | Excited catalyst transfers energy to the N-sulfonylimine. | Biradical intermediate | nih.gov |

| β-Scission | The biradical intermediate fragments. | 4-bromo-2,5-dimethylphenylsulfonyl radical | nih.gov |

| Radical Reaction | The sulfonyl radical adds to an alkene. | Carbon-centered radical | nih.govacs.org |

| Hydrogen Atom Transfer | The carbon-centered radical abstracts a hydrogen atom. | Functionalized sulfone product | nih.gov |

Role of Catalyst-Substrate Interactions in Promoting Regio- and Chemoselectivity

In transition metal-catalyzed reactions involving 4-bromo-2,5-dimethylbenzene-1-sulfonamide, the intricate interactions between the catalyst and the substrate are paramount for controlling the reaction's outcome, specifically its regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

For instance, in palladium-catalyzed amination reactions, the choice of ligand coordinated to the palladium center is critical. nih.gov Bulky biarylphosphine ligands, can facilitate the amination of aryl bromides. nih.gov In the case of 4-bromo-2,5-dimethylbenzene-1-sulfonamide, a catalyst system would need to selectively activate the carbon-bromine bond for cross-coupling without interfering with the sulfonamide group. The steric bulk of the ligand can influence which part of the substrate can easily access the catalytic center, thereby directing the reaction. The electronic properties of the ligand also play a role in the efficiency of the catalytic cycle's oxidative addition and reductive elimination steps.

Similarly, in rhodium-catalyzed C-H activation and functionalization reactions, the sulfonamide group itself can act as a directing group. nih.govrsc.org The oxygen or nitrogen atoms of the sulfonamide can coordinate to the rhodium center, positioning the catalyst in close proximity to specific C-H bonds on the aromatic ring. This chelation-assisted strategy allows for the selective functionalization of otherwise unreactive C-H bonds, leading to high regioselectivity. The inherent substitution pattern of 4-bromo-2,5-dimethylbenzene-1-sulfonamide—with methyl groups at positions 2 and 5 and a bromine at position 4—creates a unique steric and electronic environment that a catalyst must navigate. The catalyst-substrate interaction must overcome the steric hindrance from the ortho-methyl group to functionalize the C-H bond at position 6, or it may favor other accessible positions depending on the reaction conditions.

The chemoselectivity is also governed by these interactions. A catalyst can be chosen to be "blind" to the sulfonamide group while reacting specifically with the C-Br bond, or vice-versa. For example, a catalyst designed for C-H activation might be unreactive towards the C-Br bond under specific conditions, allowing for selective modification at a different site on the molecule.

Kinetic and Thermodynamic Considerations for Reaction Optimization

Optimizing synthetic transformations that involve 4-bromo-2,5-dimethylbenzene-1-sulfonamide requires a careful balance of kinetic and thermodynamic factors to maximize yield and minimize side products.

Kinetic Control: This aspect focuses on the rate of the reaction. Key parameters that are adjusted to control reaction kinetics include temperature, reactant concentrations, and catalyst loading.

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the substrate or catalyst. For instance, in the formation of the sulfonamide bond, the reaction is often run at or below room temperature to prevent side reactions.

Concentration: The concentration of reactants and catalysts directly influences the frequency of molecular collisions and, therefore, the reaction rate. In catalyzed reactions, such as the photocatalytic generation of radicals, the concentration of the photocatalyst and the substrate must be carefully tuned for optimal energy or electron transfer efficiency. nih.gov

Catalyst Choice: The nature of the catalyst itself is a primary kinetic driver. In rhodium-catalyzed C-H functionalization, the ligand on the metal center can dramatically alter the rate of the key C-H activation step. nih.gov

Thermodynamic Control: This relates to the relative stability of reactants, intermediates, and products, which determines the final equilibrium position of a reversible reaction.

Intermediate Stability: In the late-stage functionalization involving radical intermediates, the stability of the generated 4-bromo-2,5-dimethylphenylsulfonyl radical is a key thermodynamic consideration. nih.gov The reaction is designed to proceed through the most stable possible intermediates to favor the desired pathway.

Product Stability: The final product should ideally be the most thermodynamically stable species possible under the reaction conditions to ensure high yields. In some cases, a kinetically favored product may form first, which can then rearrange to a more thermodynamically stable product if the reaction conditions allow.

Byproduct Formation: Thermodynamic principles also govern the formation of byproducts. For example, in the synthesis of sulfonamides, the formation of the base's hydrochloride salt is a strong thermodynamic driving force that helps push the reaction to completion. researchgate.net

Computational studies are increasingly used to model the energy profiles of reaction pathways, providing valuable insights into both the kinetic barriers (activation energies) and the thermodynamic stability of intermediates and products, thereby guiding experimental optimization.

Future Perspectives and Emerging Research Opportunities for 4 Bromo 2,5 Dimethylbenzene 1 Sulfonamide

Development of Novel and Efficient Synthetic Routes with Enhanced Atom Economy

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that, while effective, can generate significant waste, particularly in the form of hydrochloric acid. wikipedia.org Future research will likely focus on developing more efficient and atom-economical synthetic routes for 4-Bromo-2,5-dimethylbenzene-1-sulfonamide.

Atom economy is a principle of green chemistry that emphasizes maximizing the incorporation of all materials from the starting reagents into the final product. nih.gov Reactions like additions, cycloadditions, and rearrangements are considered highly atom-economical, whereas substitutions and eliminations are less so. nih.gov For the synthesis of sulfonamides, this means exploring alternatives to sulfonyl chlorides.

One promising area is the development of metal-free transamidation reactions, which allow for the conversion of one amide into another under milder, greener conditions. nih.gov Another sustainable approach involves the direct synthesis of sulfonic acids from halides using environmentally benign reagents like thiourea (B124793) dioxide and air as a green oxidant, which could then be converted to the sulfonamide. rsc.org Such methods reduce the reliance on hazardous chlorinating agents like thionyl chloride and minimize waste. researchgate.net

| Synthetic Approach | Traditional Method | Emerging Alternative | Key Advantages of Alternative |

| Starting Material | 2-Bromo-1,4-dimethylbenzene | 2-Bromo-1,4-dimethylbenzene | Avoids hazardous reagents |

| Key Transformation | Chlorosulfonation followed by amination | Direct sulfonation/amidation or transamidation | Higher atom economy, reduced waste. nih.gov |

| Reagents | Chlorosulfonic acid, Thionyl chloride, Ammonia | Thiourea dioxide, Air, Catalytic systems | Milder reaction conditions, greener reagents. nih.govrsc.org |

| Byproducts | HCl, SO₂, Metal salts | Water, Recyclable catalysts | Environmentally benign byproducts |

This table provides a comparative overview of traditional versus emerging synthetic strategies applicable to the synthesis of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide.

Exploration of Advanced Applications in Materials Science

The structural features of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide make it an intriguing candidate for applications in materials science, particularly as a monomer for creating advanced polymers and functional organic materials.

Monomers for Polymers: The sulfonamide group is known to impart specific properties to polymers, such as pH-responsiveness. acs.org Research has demonstrated the synthesis of well-defined polymers containing primary benzene (B151609) sulfonamide groups using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgrsc.org These polymers can exhibit sharp, reversible aqueous solubility transitions in response to changes in pH, making them suitable for "smart" materials in biomedical applications like drug delivery. acs.orgrsc.orgmit.edu The bromine atom on 4-Bromo-2,5-dimethylbenzene-1-sulfonamide provides a reactive handle for polymerization or for post-polymerization modification.

Components in Functional Organic Materials: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.com The synthesis of COFs often relies on building blocks that can form strong covalent bonds, such as imine or boronate ester linkages. researchgate.net Halogenated aromatic compounds are frequently used as precursors for constructing COFs. mdpi.com The structure of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide makes it a potential building block for novel COFs, where the sulfonamide group could introduce specific functionalities, such as selective adsorption or catalytic activity, into the framework's pores. The bromine atom can also be used in surface-mediated coupling reactions to form two-dimensional COFs on various substrates. mdpi.com

| Material Type | Potential Role of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide | Key Functional Group(s) | Potential Application Areas |

| pH-Responsive Polymers | Monomer | Sulfonamide (-SO₂NH₂) | Drug Delivery, Biosensors, Smart Gels. acs.orgmit.edu |

| Conductive Polymers | Monomer/Building Block | Aromatic Ring, Sulfonamide | Organic Electronics, Energy Storage. mit.edu |

| Covalent Organic Frameworks (COFs) | Linker/Building Block | Bromo (-Br), Aromatic Ring | Gas Storage, Catalysis, Separation. mdpi.comnih.gov |

| Functional Membranes | Additive/Monomer | Sulfonamide, Aromatic Ring | Ion Transport, Water Purification. nih.gov |

This interactive table outlines potential advanced applications of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide in materials science.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Design